molecular formula C23H30ClN3O2 B11338957 N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-2-(3,5-dimethylphenoxy)acetamide

N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-2-(3,5-dimethylphenoxy)acetamide

Cat. No.: B11338957
M. Wt: 416.0 g/mol
InChI Key: CJKASSTWKCDYRF-UHFFFAOYSA-N
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Description

N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-2-(3,5-dimethylphenoxy)acetamide is a synthetic compound known for its potential applications in various scientific fields. This compound is characterized by its complex structure, which includes a chlorophenyl group, a methylpiperazine moiety, and a dimethylphenoxyacetamide group. It has been studied for its potential biological activities and its role as a ligand in receptor binding studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-2-(3,5-dimethylphenoxy)acetamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 4-chlorobenzyl chloride with 4-methylpiperazine to form an intermediate compound.

    Coupling Reaction: The intermediate is then reacted with 3,5-dimethylphenoxyacetic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-2-(3,5-dimethylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in an aqueous medium.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a ligand in receptor binding studies and as a precursor in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-2-(3,5-dimethylphenoxy)acetamide involves its interaction with specific molecular targets. The compound is known to bind to certain receptors, such as dopamine receptors, and modulate their activity. This interaction can lead to various physiological effects, including changes in neurotransmitter levels and receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • **N-[2-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide
  • 2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

Uniqueness

N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-2-(3,5-dimethylphenoxy)acetamide is unique due to its specific structural features, which confer distinct biological activities and receptor binding properties. Its combination of a chlorophenyl group, a methylpiperazine moiety, and a dimethylphenoxyacetamide group sets it apart from other similar compounds, making it a valuable compound for scientific research and potential therapeutic applications.

Properties

Molecular Formula

C23H30ClN3O2

Molecular Weight

416.0 g/mol

IUPAC Name

N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-2-(3,5-dimethylphenoxy)acetamide

InChI

InChI=1S/C23H30ClN3O2/c1-17-12-18(2)14-21(13-17)29-16-23(28)25-15-22(19-4-6-20(24)7-5-19)27-10-8-26(3)9-11-27/h4-7,12-14,22H,8-11,15-16H2,1-3H3,(H,25,28)

InChI Key

CJKASSTWKCDYRF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)OCC(=O)NCC(C2=CC=C(C=C2)Cl)N3CCN(CC3)C)C

Origin of Product

United States

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